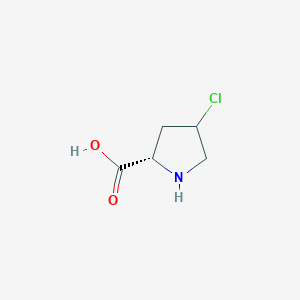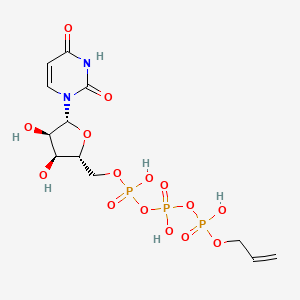
Aziridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridinium is an azacycloalkane and an this compound ion. It is a conjugate acid of an aziridine.
Aplicaciones Científicas De Investigación
Neuromuscular Activity and Aziridinium Ions
This compound ions, such as those derived from acetylcholine mustard, have been shown to impair neuromuscular activity. In a study involving rat diaphragm, it was observed that this compound ions do not directly inhibit muscle contraction but affect neuromuscular transmission by potentially interfering with choline uptake or acetylcholine synthesis at nerve endings (Clement & Colhoun, 1975).
Dopamine Receptors and this compound Ions
Ethylcholine this compound ion (AF64A), a neurotoxin, affects dopamine D-2 receptors in the rat caudate-putamen. Research indicates that this this compound ion reduces dopamine D-2 receptors while not altering dopamine D-1 receptors, suggesting a selective impact on certain neurotransmitter systems (Dawson et al., 1988).
Inhibition of Choline Transport
Choline mustard this compound is a potent blocker of sodium-dependent, high-affinity transport of choline into rat forebrain synaptosomes. It selectively inhibits high-affinity choline transport more than low-affinity transport, indicating its potential in studying synaptic transmission and choline transport mechanisms (Rylett & Colhoun, 1984).
Adrenergic Potency of this compound Ions
This compound ions derived from phenoxybenzamine and dibenamine exhibit alpha-adrenergic potencies nearly identical to their parent compounds. These findings help understand the role of this compound ions in adrenergic neurotransmission and their potential therapeutic applications (Henkel et al., 1976).
DNA Damage by this compound Ions
Fasicularin-derived this compound ions can cause DNA damage, specifically targeting guanine residues. This finding reveals the potential of this compound ions in the study of DNA interactions and damage mechanisms, which is vital in understanding certain types of cancers and genetic disorders (Dutta et al., 2005).
Role in Cholinergic Circuitry
Studies on the effects of ethylcholine mustard this compound ion on rat dorsal hippocampus demonstrate its selective impacts on the cholinergic system, providing insights into the specificity of neurotoxins and their potential use in creating animal models of cholinergic dysfunction (Gaál et al., 1986).
Apoptosis Induced by this compound Ions
Ethylcholine this compound induces apoptosis in both neuronal and non-neuronal cells, offering a unique perspective on the mechanisms of programmed cell death and its potential therapeutic exploitation (Rinner et al., 1997).
This compound Ions in Alzheimer's Disease Research
Ethylcholine this compound ion (AF64A) has been suggested to create an animal model of Alzheimer's disease due to its specific cholinergic hypofunction in vitro and in vivo. This aligns with the growing interest in using this compound ions to model and understand neurodegenerative diseases (Jarrard et al., 1985).
Asymmetric Synthesis and this compound Ions
This compound ions have been utilized in asymmetric synthesis, showcasing their utility in creating chiral compounds, a critical aspect of pharmaceutical research and development (Oxenford et al., 2010).
Cytotoxicity in Endothelial Cells
Ethylcholine mustard this compound exhibits cytotoxic effects on endothelial cells, indicating its potential use in studying vascular interactions and toxicity, which is crucial in understanding certain cardiovascular diseases and toxicological effects (Gómez et al., 1993).
Electric Field Effect on this compound Ions
The stability and reactivity of this compound ions are influenced by external electric fields, a finding that could be relevant in the context of bioelectrical phenomena and the development of drug delivery systems (Neog et al., 2011).
Propiedades
Número CAS |
91127-35-4 |
|---|---|
Fórmula molecular |
C2H6N+ |
Peso molecular |
44.08 g/mol |
Nombre IUPAC |
aziridin-1-ium |
InChI |
InChI=1S/C2H5N/c1-2-3-1/h3H,1-2H2/p+1 |
Clave InChI |
NOWKCMXCCJGMRR-UHFFFAOYSA-O |
SMILES |
C1C[NH2+]1 |
SMILES canónico |
C1C[NH2+]1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




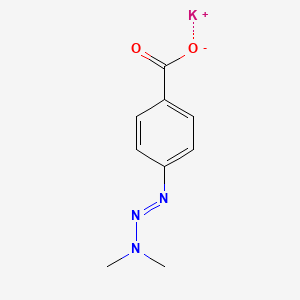
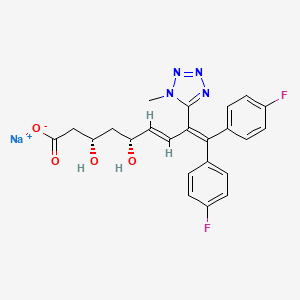
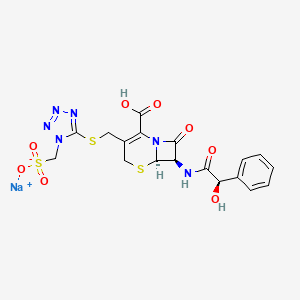
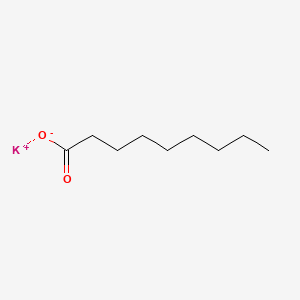
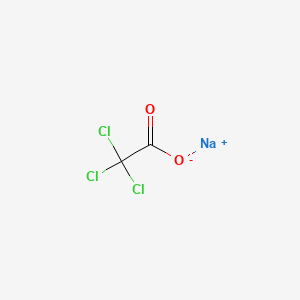
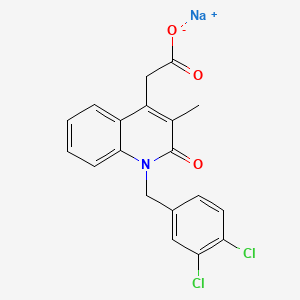
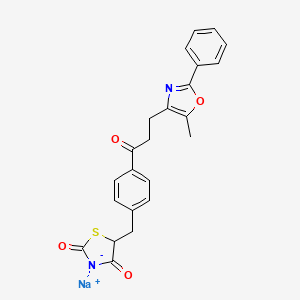
![sodium;(4S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1262061.png)
![(2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene](/img/structure/B1262065.png)


